molecular formula C7H18Cl2N2 B1285512 1-(Aminomethyl)cyclohexanamine dihydrochloride CAS No. 123194-05-8

1-(Aminomethyl)cyclohexanamine dihydrochloride

Cat. No.: B1285512
CAS No.: 123194-05-8
M. Wt: 201.13 g/mol
InChI Key: WSIGGNHFHXPCIJ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclohexanamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the intermediate compounds, followed by purification and crystallization steps to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylmethanamine.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

1-(Aminomethyl)cyclohexanamine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclohexanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

1-(Aminomethyl)cyclohexanamine dihydrochloride can be compared with other similar compounds, such as:

    Cyclohexylamine: Similar in structure but lacks the aminomethyl group.

    1-Aminocyclohexane: Similar in structure but lacks the aminomethyl group.

    Cyclohexanemethanamine: Similar in structure but has different functional groups.

Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-6-7(9)4-2-1-3-5-7;;/h1-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIGGNHFHXPCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589648
Record name 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123194-05-8
Record name 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclohexan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-aminocyclohexanecarbonitrile (48.5 g, 391 mmol) and platinum oxide (5.0 g) in 4.2 M HCl in ethanol (200 mL) and 2.7 M HCl in ethanol (300 mL) was hydrogenated at 50 psi (3.4×105 Pa) for 20 h on a Parr apparatus. The reaction mixture was filtered through CELITE filter agent and the filtrate was concentrated to yield a clear oil. The oil was triturated with isopropanol to yield a white solid that was isolated by filtration, washed with ether, and dried to provide 1-(aminomethyl)cyclohexanamine dihydrochloride (70.0 g, 89%).
Quantity
48.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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